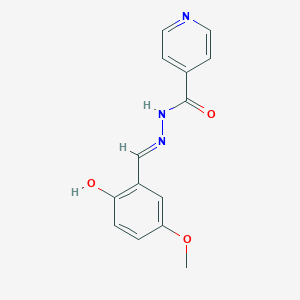

(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide

Descripción general

Descripción

(E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is a Schiff base derived from isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. Schiff bases are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Coordination with Metal Ions

The hydrazone acts as a polydentate ligand, forming stable complexes with transition metals. The phenolic oxygen , azomethine nitrogen , and pyridyl nitrogen serve as coordination sites (Fig. 2).

Example Complexation with Cu(II)

-

Product : [Cu(L)(H₂O)₂]Cl (L = hydrazone ligand)

-

Bioactivity : IC₅₀ values of 1.5–4.1 µM against cancer cell lines

Key Stability Factors

-

Intramolecular O–H⋯N hydrogen bonding stabilizes the ligand conformation .

-

Electron-withdrawing groups (e.g., -OCH₃) enhance metal-binding affinity .

Oxidation Reactions

The hydrazone undergoes oxidation at the C=N bond or aromatic rings under strong oxidizing conditions:

Oxidizing Agents

-

H₂O₂ : Cleaves the C=N bond to regenerate carbonyl compounds.

-

KMnO₄ : Oxidizes methoxy groups to quinone structures.

Product Characterization

-

IR Loss of C=N : Disappearance of 1608–1664 cm⁻¹ stretch.

-

UV-Vis : Emergence of quinone absorption bands (λₘₐₓ ~450 nm).

Photochemical Reactions

Under UV irradiation, the compound reacts with metal carbonyls to form organometallic complexes:

Example with Mo(CO)₆

-

Product : [Mo(CO)₄(L)] (L = hydrazone ligand)

-

Key Data :

Biological Activity and Mechanistic Insights

The compound’s reactivity underpins its pharmacological effects:

Anticancer Mechanism

Antimicrobial Activity

Table 2: Bioactivity Data

| Assay | Target | Result | Source |

|---|---|---|---|

| Cytotoxicity (MTT) | HeLa cells | IC₅₀ = 1.5–4.1 µM | |

| DNA Binding (UV-Vis) | ct-DNA | Kb = 1.2 × 10⁵ M⁻¹ | |

| Antimicrobial (MIC) | S. aureus | 14 µg/mL |

Aplicaciones Científicas De Investigación

Synthetic Route

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Isonicotinohydrazide + 2-hydroxy-5-methoxybenzaldehyde | Reflux in ethanol | (E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide |

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogenic bacteria and fungi. The compound's ability to chelate metal ions enhances its antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- In vitro Studies : The compound was tested against several bacterial strains using the agar-well diffusion method. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 mm |

| Bacillus subtilis | 21 mm |

| Escherichia coli | 18 mm |

Anticancer Activity

The mechanism of action for this compound in cancer cells involves its interaction with cellular pathways that lead to apoptosis. The compound has shown promise in inhibiting cancer cell proliferation in various studies.

- Cell Line Studies : Research indicates that this Schiff base can induce cell death in cancer cell lines by disrupting essential biological processes .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various metal complexes derived from this compound. The metal complexes exhibited enhanced antibacterial activity compared to the free ligand, suggesting that metal coordination improves efficacy against pathogens .

- Anticancer Investigations : In another study, the compound was tested on human cancer cell lines, demonstrating significant cytotoxic effects. The findings suggest that this compound could be a viable candidate for further development as an anticancer agent .

Mecanismo De Acción

The mechanism of action of (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that disrupt essential biological processes in microorganisms or cancer cells. The compound’s ability to chelate metal ions is crucial for its antimicrobial and anticancer activities. Additionally, it can interfere with enzyme activities and cellular pathways, leading to cell death in targeted organisms .

Comparación Con Compuestos Similares

Similar Compounds

- (E)-N’-(2-hydroxybenzylidene)isonicotinohydrazide

- (E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide

- (E)-N’-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide

Uniqueness

(E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is unique due to the specific position of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position may enhance its ability to form stable metal complexes and increase its potency as an antimicrobial and anticancer agent compared to its analogs .

Actividad Biológica

(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₁₄H₁₃N₃O₃, with a molecular weight of 273.27 g/mol. The compound is characterized by the presence of a methoxy group at the 5-position on the benzene ring, which influences its biological activity.

Synthesis

The synthesis typically involves a condensation reaction between isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde in an ethanol solvent under reflux conditions. The reaction yields the Schiff base, which can be purified through recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogenic bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Candida albicans | 62.5 - 250 μM |

The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, likely through the chelation of metal ions which disrupts essential cellular processes.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 20 - 40 |

| HeLa (cervical cancer) | 15 - 30 |

| A549 (lung cancer) | 25 - 35 |

The mechanism of action involves interference with cellular signaling pathways, leading to increased cell death rates in targeted cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various Schiff bases, including this compound, against clinical isolates of MRSA and E. coli. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics .

- Cytotoxicity Against Cancer Cells : In a comparative study of various hydrazones, this compound was found to have significant cytotoxic effects on MCF-7 and HeLa cells, with mechanisms involving oxidative stress induction and apoptosis .

The biological activity of this compound is attributed to its ability to chelate metal ions, which disrupts critical biological functions in microorganisms and cancer cells. This chelation leads to:

- Inhibition of enzyme activities essential for microbial growth.

- Induction of oxidative stress in cancer cells.

- Disruption of cellular signaling pathways leading to apoptosis.

Propiedades

IUPAC Name |

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-20-12-2-3-13(18)11(8-12)9-16-17-14(19)10-4-6-15-7-5-10/h2-9,18H,1H3,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEIPZRPZZVFSH-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.